

Zimeldine-d6 chemical structure and properties

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Compound of Interest		
Compound Name:	Zimeldine-d6	
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An In-Depth Technical Guide to Zimeldine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine-d6 is the deuterated analog of Zimeldine, a pioneering selective serotonin reuptake inhibitor (SSRI). While the parent compound, Zimeldine, was withdrawn from the market due to rare but severe side effects, its deuterated form, **Zimeldine-d6**, serves as an invaluable tool in contemporary research. Primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Zimeldine and other SSRIs, its distinct mass allows for precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with **Zimeldine-d6**.

Chemical Structure and Properties

Zimeldine-d6, systematically named (Z)-3-(4-Bromophenyl)-N,N-di(trideuteriomethyl)-3-(3-pyridinyl)prop-2-en-1-amine, is structurally identical to Zimeldine, with the exception of the six hydrogen atoms on the two N-methyl groups, which are replaced by deuterium. This isotopic substitution minimally alters the compound's chemical properties but provides a distinct mass signature crucial for mass spectrometry-based analyses.

Chemical Structure of **Zimeldine-d6**

Caption: Chemical structure of **Zimeldine-d6**.



Physicochemical Properties

Quantitative data for **Zimeldine-d6** and its non-deuterated counterpart, Zimeldine, are summarized in the table below for easy comparison.

Property	Zimeldine-d6	Zimeldine
Molecular Formula	C16H11D6BrN2	C16H17BrN2[1]
Molecular Weight	323.26 g/mol [2]	317.22 g/mol [1]
CAS Number	1185239-75-1[3]	56775-88-3[1]
Appearance	Brown Oil	-
Solubility	Chloroform, Dichloromethane, Methanol	-
Storage Temperature	Refrigerator	-

Spectral Data

While a comprehensive Certificate of Analysis with detailed spectral data for **Zimeldine-d6** is typically available from suppliers such as Toronto Research Chemicals, representative mass spectrometry data for the parent compound, Zimeldine, is available and provides a basis for expected fragmentation patterns.

Table of Mass Spectrometry Data for Zimeldine

Mass Spectrometry Type	Key Fragments (m/z)
GC-MS	193, 238, 105, 185[<u>1</u>]
MS-MS ([M+H] ⁺ at 317.0648)	272, 193.1, 274[1]

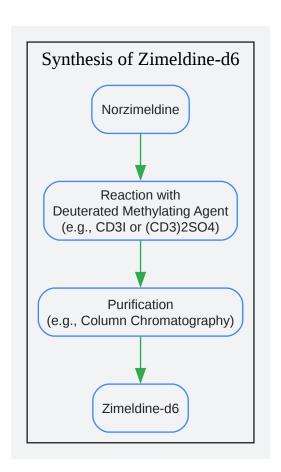
For **Zimeldine-d6**, the molecular ion peak in mass spectrometry would be shifted by +6 Da compared to Zimeldine, appearing at approximately m/z 323.26. The fragmentation pattern would be expected to be similar, with fragments containing the N,N-di(trideuteriomethyl)amine moiety showing a corresponding mass shift.



Experimental Protocols Synthesis of Zimeldine-d6

A specific, detailed protocol for the synthesis of **Zimeldine-d6** is not readily available in published literature. However, based on the known synthesis of Zimeldine and general methods for the preparation of deuterated N,N-dimethylamines, a plausible synthetic route can be proposed. The key step involves the N-alkylation of norzimeldine (the N-demethylated metabolite of Zimeldine) using a deuterated methylating agent.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **Zimeldine-d6**.

Detailed Methodology (Hypothetical):

• Starting Material: Norzimeldine is either synthesized or obtained commercially.



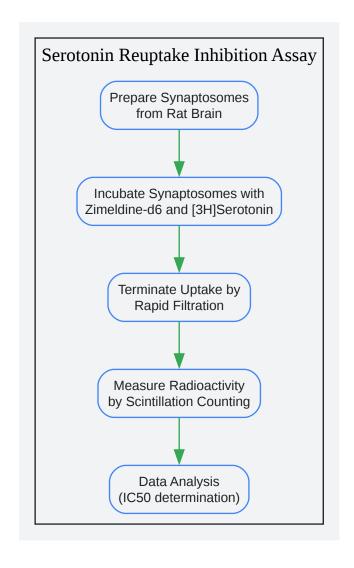
- N-Deuteromethylation: Norzimeldine is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or DMF). A base, such as potassium carbonate, is added to deprotonate the secondary amine. A deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is quenched with water and
 extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
 washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
 pressure. The crude product is then purified using column chromatography on silica gel to
 yield pure Zimeldine-d6.
- Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and highresolution mass spectrometry (HRMS) to confirm its structure and isotopic purity.

Serotonin Reuptake Inhibition Assay

Zimeldine-d6, like its parent compound, is a potent inhibitor of the serotonin transporter (SERT). Its inhibitory activity can be assessed using a radioligand binding assay with synaptosomes, which are isolated presynaptic nerve terminals that contain SERTs.

Experimental Workflow for Serotonin Reuptake Assay





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Caption: Workflow for a serotonin reuptake inhibition assay.

Detailed Methodology:

- Synaptosome Preparation: Synaptosomes are prepared from the whole brain or specific brain regions (e.g., cortex or hippocampus) of rats. The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in a suitable assay buffer.
- Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the synaptosomal preparation, a buffer solution (e.g., Krebs-Ringer bicarbonate buffer), and varying concentrations of **Zimeldine-d6** or a reference compound.



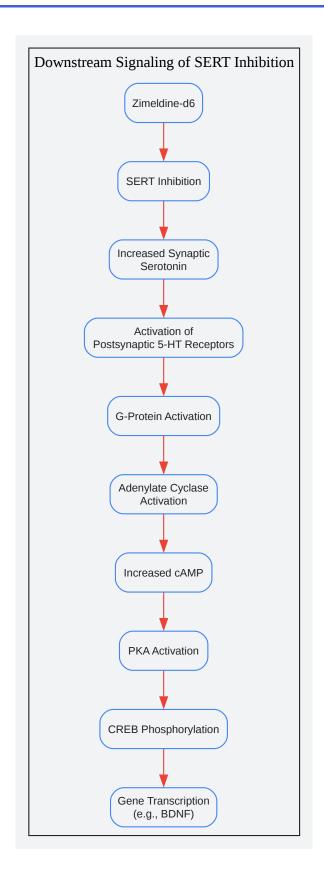
- Radioligand Addition and Incubation: The uptake reaction is initiated by the addition of a
 fixed concentration of [3H]serotonin. The plates are incubated at 37°C for a short period
 (typically 5-15 minutes) to allow for serotonin uptake.
- Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Measurement of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters, representing the [3H]serotonin taken up by the synaptosomes, is measured using a scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of **Zimeldine-d6** that inhibits 50% of the specific [³H]serotonin uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Mechanism of Action and Signaling Pathways

Zimeldine-d6 exerts its pharmacological effects through the same mechanism as Zimeldine: selective inhibition of the serotonin transporter (SERT).[4] By blocking the reuptake of serotonin from the synaptic cleft, it increases the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

Signaling Pathway of **Zimeldine-d6** Action





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Caption: Signaling cascade following SERT inhibition by Zimeldine-d6.



The inhibition of SERT by Zimeldine leads to a cascade of intracellular events. The increased synaptic serotonin activates various postsynaptic serotonin receptors, many of which are G-protein coupled receptors. Activation of these receptors can lead to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes regulated by CREB is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF is considered a key long-term effect of SSRI treatment.

Conclusion

Zimeldine-d6 is a vital research tool for scientists and drug development professionals in the field of neuroscience and pharmacology. Its primary application as a stable isotope-labeled internal standard enables accurate and precise quantification of Zimeldine and related compounds. Understanding its chemical properties, synthesis, and biological activity is essential for its effective use in research. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers designing and interpreting studies involving this important deuterated compound.

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